)-](/img/structure/B15341468.png)
Acetamide,N-(3-aminopyrazolo[1,5-A](pyridin-2-YL))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(3-aminopyrazolo: 1,5-a)- is a chemical compound with the molecular formula C_9H_8N_4O It is a derivative of acetamide where the acetyl group is attached to a pyrazolo[1,5-a]pyridin-2-yl moiety with an amino group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-aminopyrazolo 1,5-a)- typically involves the following steps:
Starting Materials: : The synthesis begins with pyrazolo[1,5-a]pyridin-2-ylamine as the starting material.
Acetylation: : The amino group on the pyrazolo[1,5-a]pyridin-2-yl moiety is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: : The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale acetylation processes to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(3-aminopyrazolo: 1,5-a)- can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the acetyl group or other functional groups present in the molecule.
Substitution: : Nucleophilic substitution reactions can occur at the acetyl group or the amino group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: : Nucleophiles such as ammonia (NH_3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced derivatives of the acetyl group.
Substitution: : Formation of substituted derivatives at the acetyl or amino group.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(3-aminopyrazolo: 1,5-a)- has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : The compound can be used in biochemical studies to understand enzyme interactions and protein binding.
Industry: : It can be used in the manufacturing of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Acetamide, N-(3-aminopyrazolo 1,5-a)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Acetamide, N-(3-aminopyrazolo: 1,5-a)- can be compared with other similar compounds such as:
N-(Pyridin-3-yl)acetamide: : Similar structure but lacks the pyrazolo moiety.
3-Acetamidopyridine: : Similar acetyl group but different core structure.
The uniqueness of Acetamide, N-(3-aminopyrazolo 1,5-a)- lies in its pyrazolo[1,5-a]pyridin-2-yl moiety, which provides distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H10N4O |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
N-(3-aminopyrazolo[1,5-a]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c1-6(14)11-9-8(10)7-4-2-3-5-13(7)12-9/h2-5H,10H2,1H3,(H,11,12,14) |
InChI-Schlüssel |
CSHLZYGRAHLJOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NN2C=CC=CC2=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


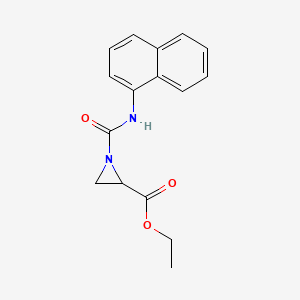
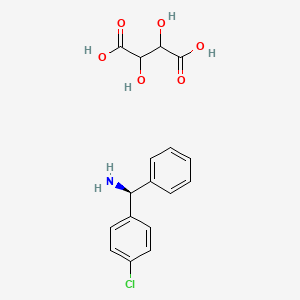

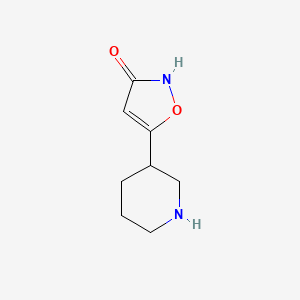
![5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B15341413.png)
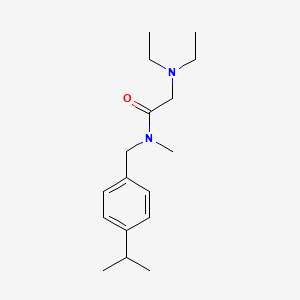
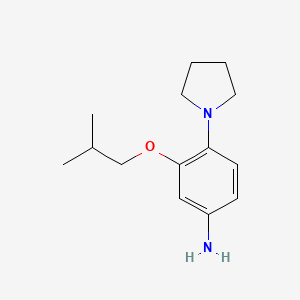
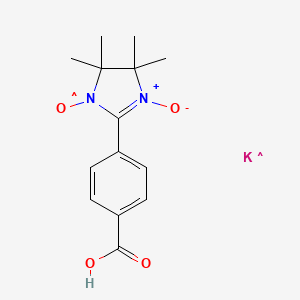
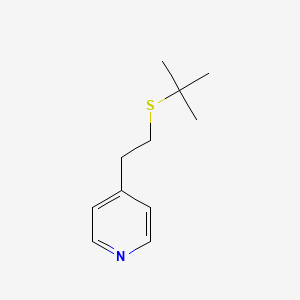
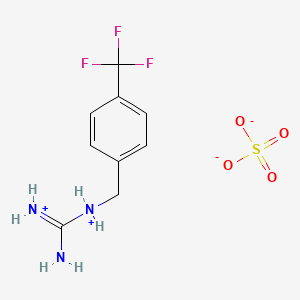

![N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester](/img/structure/B15341442.png)


